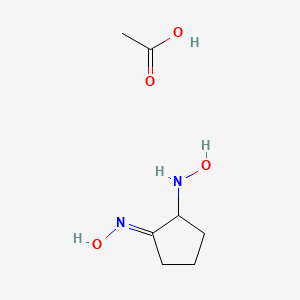

![molecular formula C15H12N4O4 B5817348 2-methoxy-6-methyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5817348.png)

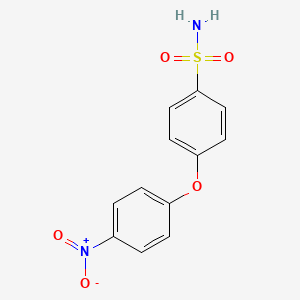

2-methoxy-6-methyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-methoxy-6-methyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine” is a complex organic molecule. It has been shown to inhibit cell proliferation and induce neuronal death in human osteosarcoma cells in vitro . It can also reduce the number of bacteria in infectious diseases .

Synthesis Analysis

The synthesis of pyridine derivatives involves several steps. The reaction of 2,6-dichloro-3-trifluoromethylpyridine with N-benzylmethylamine provided the 6-(N-benzyl-N-methyl)aminopyridine . Treatment of 2-methoxy-6-methylamino-3-trifluoropyridine with a large excess of sodium methoxide followed by acid hydrolysis gave the pyridine-3-carboxylic ester in an excellent yield .Molecular Structure Analysis

The molecular structure of “2-methoxy-6-methyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine” is complex. It contains a pyridine ring substituted with methoxy, methyl, and a 1,2,4-oxadiazol-3-yl group which is further substituted with a 4-nitrophenyl group .Chemical Reactions Analysis

The chemical reactions involving “2-methoxy-6-methyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine” are complex and involve several steps. The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Wissenschaftliche Forschungsanwendungen

Suzuki–Miyaura Cross-Coupling Reactions

2-Methoxy-6-methyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine: can be utilized in Suzuki–Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis . This compound may act as a ligand or a precursor to active species in the reaction, enhancing the coupling efficiency under mild conditions. The unique structure of this compound, with its electron-withdrawing and donating groups, could potentially influence the reactivity and selectivity of the coupling process.

Biological Activity of Indole Derivatives

The indole moiety is a common structure found in many biologically active compounds. Although “2-methoxy-6-methyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine” does not contain an indole ring, its structural complexity is reminiscent of indole derivatives, which are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . This suggests potential for this compound to be modified or act as a pharmacophore in drug design.

Protein Tyrosine Kinase Inhibition

Compounds similar to “2-methoxy-6-methyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine” have been used in the synthesis of pyrrolopyridones, which are potential protein tyrosine kinase inhibitors . This application is significant in the development of targeted cancer therapies, as protein tyrosine kinases are key regulators of signal transduction pathways that control cell growth and differentiation.

Pharmacological Activities of 1,4-Dihydropyridines

The compound shares structural similarities with 1,4-dihydropyridines (DHPs), which possess a wide range of pharmacological activities, such as anticancer, bronchodilating, antidiabetic, neurotropic, and antianginal effects . Research into the modification of the DHP structure could reveal new applications for “2-methoxy-6-methyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine” in these therapeutic areas.

Zukünftige Richtungen

The future directions for research on “2-methoxy-6-methyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine” could include further studies on its mechanism of action, potential therapeutic applications, and safety profile. It could also be interesting to explore its synthesis in more detail, including potential improvements and optimizations .

Wirkmechanismus

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with biological targets that result in a wide range of changes.

Biochemical Pathways

Based on the wide range of biological activities exhibited by similar compounds , it can be inferred that this compound may influence multiple biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that they are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

Similar compounds have been shown to exhibit a wide range of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.

Eigenschaften

IUPAC Name |

3-(2-methoxy-6-methylpyridin-3-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O4/c1-9-3-8-12(15(16-9)22-2)13-17-14(23-18-13)10-4-6-11(7-5-10)19(20)21/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTUGBPTWLLWFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-ethoxyphenyl)carbonothioyl]piperidine](/img/structure/B5817270.png)

![3-{[(2-furoylamino)carbonothioyl]amino}-4-methoxybenzoic acid](/img/structure/B5817278.png)

![1-[(4-bromo-2-chlorophenoxy)acetyl]azepane](/img/structure/B5817292.png)

![2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}pyrazine](/img/structure/B5817321.png)

![2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5817325.png)

![1-[2-(2,3-dimethylphenoxy)ethyl]piperidine](/img/structure/B5817327.png)

![N'-[(phenylsulfonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5817335.png)

![methyl {4-[(5-chloro-2-ethoxybenzoyl)amino]phenyl}acetate](/img/structure/B5817340.png)

![2-{4-methyl-6-[(3-nitrophenyl)amino]-2-pyrimidinyl}phenol](/img/structure/B5817367.png)